molecular formula C11H19NO3 B1390895 Ethyl 1-oxiranylmethylisonipecotate CAS No. 187084-47-5

Ethyl 1-oxiranylmethylisonipecotate

Cat. No. B1390895
M. Wt: 213.27 g/mol
InChI Key: DGFHSYNZOXSYOK-UHFFFAOYSA-N
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Description

Ethyl 1-oxiranylmethylisonipecotate is a chemical compound with the molecular formula C11H19NO3 . It is also known as Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate .

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis and Catalysis : Ethyl 1-oxiranylmethylisonipecotate is involved in various chemical synthesis processes. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Pharmaceutical Research : This compound has relevance in pharmaceutical research, particularly in the synthesis of compounds for therapeutic applications. It is utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, where its modifications lead to increased activity against the virus (De Martino et al., 2005).

  • Polymer Research : Ethyl 1-oxiranylmethylisonipecotate plays a role in polymer research, where its derivatives are used in the development of composite materials. The study of oxiranes, which include this compound, is essential for understanding their reactivity and potential biological effects in the context of material science (Schweikl, Schmalz, & Weinmann, 2004).

properties

IUPAC Name

ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFHSYNZOXSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-oxiranylmethylisonipecotate

Synthesis routes and methods

Procedure details

A mixture of 3.1 g piperidine-4-carboxylic acid ethyl ester, 6.4 ml epichlorohydrin and 0.1 g tetrabutyl-ammonium bromide in 15 ml toluene and 15 ml concentrated sodium hydroxide solution was stirred for 4 h at room temperature and subsequently admixed with 50 ml water. The organic phase was separated, the aqueous phase was shaken three times with 20 ml methylene chloride each time, the combined organic phases were dried over sodium sulfate and the solvent was removed in a vacuum. 2.1 g (rac)-1-oxiran-2-ylmethyl-piperidine-4-carboxylic acid ethyl ester was obtained. EI-MS: m/z 213 M+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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